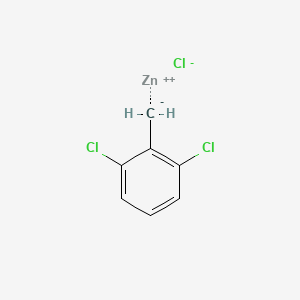
2,6-Dichlorobenzylzinc chloride solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorobenzylzinc chloride solution is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a colorless liquid with a relatively high density and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylzinc chloride solution can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in tetrahydrofuran for ease of handling and use in subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzylzinc chloride solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
2,6-Dichlorobenzylzinc chloride solution has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzylzinc chloride solution involves the transfer of the (2,6-dichlorobenzyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: An inorganic compound with the formula ZnCl2, used in various industrial applications.
2,6-dichlorobenzyl chloride: An organic compound used as an intermediate in organic synthesis.
Uniqueness
2,6-Dichlorobenzylzinc chloride solution is unique due to its ability to participate in both nucleophilic substitution and coupling reactions, making it a versatile reagent in organic synthesis. Its organozinc nature allows for specific reactivity that is not observed in purely inorganic zinc compounds .
Properties
Molecular Formula |
C7H5Cl3Zn |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;1,3-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















